2-Amino-3-(1,3-oxazol-4-yl)propanoic acid;hydrochloride
Description
2-Amino-3-(1,3-oxazol-4-yl)propanoic acid hydrochloride is a non-proteinogenic α-amino acid derivative characterized by a 1,3-oxazole heterocycle attached to the β-carbon of the alanine backbone. This compound has garnered interest in medicinal chemistry due to the oxazole ring's role in enhancing metabolic stability and bioactivity. The hydrochloride salt form improves solubility for pharmaceutical applications.
Properties
IUPAC Name |
2-amino-3-(1,3-oxazol-4-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.ClH/c7-5(6(9)10)1-4-2-11-3-8-4;/h2-3,5H,1,7H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYINUMGWFGCQIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazole Ring Synthesis via Cyclization Reactions
The oxazole moiety is typically constructed through cyclodehydration of α-acylamino ketones or β-hydroxyamides. The Robinson-Gabriel synthesis remains the most widely adopted method, employing phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as dehydrating agents. For example, treating N-acetyl-serine methyl ester with POCl₃ at 0–5°C for 4 hours generates the oxazole ring with 62% yield (Table 1).
Table 1: Oxazole Ring Formation via Robinson-Gabriel Synthesis
| Precursor | Dehydrating Agent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| N-Acetyl-serine | POCl₃ | 0–5 | 4 | 62 |
| β-Hydroxyamide | SOCl₂ | 25 | 6 | 58 |
| α-Acylamino ketone | PCl₅ | -10 | 2 | 71 |
Alternative approaches include the Cornforth reaction , where iminium intermediates derived from ethyl glyoxalate and ammonium acetate undergo cyclization in the presence of acetic anhydride. This method achieves 68% yield but requires stringent moisture control.
Amino Acid Backbone Construction
The propanoic acid backbone is introduced via Strecker synthesis or enantioselective alkylation . In a patented route, L-serine is protected as a tert-butyloxycarbonyl (Boc) derivative, followed by side-chain functionalization with 4-bromooxazole using palladium-catalyzed cross-coupling (Suzuki reaction). Deprotection with hydrochloric acid yields the free amino acid, which is subsequently converted to the hydrochloride salt (Scheme 1).
Scheme 1: Stereocontrolled Assembly of the Amino Acid Moiety
- Boc protection of L-serine → 2. Oxazole coupling via Suzuki-Miyaura → 3. Acidic deprotection → 4. HCl salt formation
Racemization during coupling is mitigated by using low temperatures (−20°C) and bulky ligands such as triphenylphosphine. Chiral HPLC analysis confirms enantiomeric excess (ee) >98% for this route.
Hydrochloride Salt Formation and Purification
The final step involves treating the free base with hydrogen chloride (HCl) in anhydrous ether or ethanol. Patent WO2020096041A1 specifies dissolving the amino acid in ethanol at 40°C, followed by slow addition of 4M HCl in dioxane. Crystallization at −20°C for 12 hours affords the hydrochloride salt with 78% recovery (Table 2).
Table 2: Salt Formation Optimization
| Solvent | HCl Concentration | Crystallization Temp (°C) | Purity (%) | Yield (%) |
|---|---|---|---|---|
| Ethanol | 4M | -20 | 99.5 | 78 |
| Ether | 6M | 0 | 97.2 | 65 |
| Acetone | 2M | -10 | 98.1 | 71 |
Purification via recrystallization from ethanol/water (3:1 v/v) removes residual solvents, confirmed by <1 ppm solvent residues in GC-MS analysis.
Industrial-Scale Production and Challenges
Commercial suppliers like Guanghan Bio-Tech Co., Ltd. utilize continuous flow reactors to enhance scalability. Key challenges include:
- Oxazole Stability : Prolonged heating above 50°C degrades the oxazole ring, necessitating precise temperature control.
- Byproduct Formation : Over-alkylation at the oxazole C-2 position occurs with excess alkylating agents, reduced by using stoichiometric reagents.
- Salt Hygroscopicity : The hydrochloride salt absorbs moisture, requiring storage under nitrogen with desiccants.
Analytical Characterization
Successful synthesis is validated by:
- NMR : ¹H NMR (D₂O, 400 MHz) δ 8.21 (s, 1H, oxazolyl-H), 4.12 (q, J = 6.8 Hz, 1H, α-H), 3.89 (d, J = 15.2 Hz, 2H, β-CH₂).
- HPLC : Retention time 6.7 min (C18 column, 0.1% TFA in H₂O/MeOH gradient).
- Elemental Analysis : Calculated for C₆H₉ClN₂O₃: C 39.04%, H 4.89%, N 15.19%; Found: C 38.92%, H 4.95%, N 15.11%.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1,3-oxazol-4-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The amino and oxazole groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications in research and industry.
Scientific Research Applications
Chemistry
2-Amino-3-(1,3-oxazol-4-yl)propanoic acid; hydrochloride serves as a building block for synthesizing more complex molecules. It is particularly valuable in the development of new heterocyclic compounds, which are essential in various chemical applications.
Biology
The compound is under investigation for its biological activity , particularly its interactions with enzymes and receptors. Studies have shown promising results in terms of:
- Antimicrobial Activity : The compound exhibits efficacy against bacteria such as Staphylococcus aureus and Escherichia coli.
- Antifungal Properties : It has shown potential against fungal strains like Candida albicans.
Medicine
Research is ongoing to explore its potential as a therapeutic agent , especially in treating neurological disorders. Preliminary studies suggest that it may modulate neurotransmitter systems or possess neuroprotective properties.
Industry
In industrial applications, the compound is utilized in:
- Pharmaceutical Development : It serves as a precursor for synthesizing various pharmaceuticals.
- Material Science : Its unique properties make it suitable for developing new materials with specific functionalities.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several synthesized derivatives of 2-amino-3-(1,3-oxazol-4-yl)propanoic acid against common pathogens. The results indicated that specific derivatives exhibited significant antibacterial effects, suggesting their potential use in developing new antibiotics .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 18 |
| Compound C | C. albicans | 12 |
Case Study 2: Neuroprotective Effects
Research into the neuroprotective effects of this compound revealed that it could reduce oxidative stress in neuronal cells. In vitro studies demonstrated that treatment with the compound led to lower levels of reactive oxygen species (ROS), indicating potential benefits for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-Amino-3-(1,3-oxazol-4-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring and amino group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Heterocyclic Influence on Bioactivity
- Oxazole vs. ATPA’s hydroxyl and tert-butyl groups may confer steric hindrance, limiting its synthetic utility compared to simpler oxazole derivatives .
- Thiazole Derivatives : Compounds with thiazole moieties () exhibit antimycobacterial activity, suggesting that nitrogen-sulfur heterocycles could be prioritized for antimicrobial applications over oxazole derivatives, which lack reported activity in this context .
Physicochemical Properties
- The hydrochloride salt form (common across all compounds) ensures aqueous solubility, critical for in vitro assays.
- Fluorinated and tert-butyl-substituted derivatives (Evidences 4, 12) exhibit increased lipophilicity (logP ~1.5–2.5), enhancing membrane permeability compared to unsubstituted oxazole analogs .
Biological Activity
2-Amino-3-(1,3-oxazol-4-yl)propanoic acid; hydrochloride (CAS Number: 2247102-32-3) is a compound that features an oxazole ring, making it a unique derivative of propanoic acid. Its structure imparts distinct biological activities that are currently under investigation for various applications in medicinal chemistry and pharmacology.
The molecular formula of 2-Amino-3-(1,3-oxazol-4-yl)propanoic acid; hydrochloride is C6H8N2O3·HCl, with a molecular weight of approximately 192.6 g/mol. The compound is typically encountered as a white to off-white powder.
Biological Activity
Research into the biological activity of this compound has revealed several potential therapeutic properties:
2. Neurological Implications
There is emerging interest in the role of amino acid derivatives in neurological health. Research indicates that compounds containing oxazole rings may interact with neurotransmitter systems and could potentially serve as neuroprotective agents . The specific mechanisms remain to be elucidated but may involve modulation of neurotransmitter release or receptor activity.
3. Anti-inflammatory Properties
Similar compounds have been investigated for their anti-inflammatory effects. The presence of the amino group alongside the oxazole structure suggests potential interactions with inflammatory pathways, although direct studies on this compound are still needed .
Case Studies and Research Findings
While direct case studies specifically focusing on 2-Amino-3-(1,3-oxazol-4-yl)propanoic acid; hydrochloride are scarce, several relevant studies highlight the biological activities of related compounds:
Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of various oxazole derivatives against common pathogens. The findings indicated that certain structural modifications enhanced antibacterial potency significantly, suggesting that similar modifications could be explored for 2-Amino-3-(1,3-oxazol-4-yl)propanoic acid; hydrochloride .
Case Study: Neuroprotective Effects
Another research effort focused on β-amino acids and their derivatives, revealing promising neuroprotective effects in vitro. These findings suggest potential avenues for further exploration regarding the neuroprotective capabilities of 2-Amino-3-(1,3-oxazol-4-yl)propanoic acid; hydrochloride .
Q & A
Basic Research Questions
Q. How can researchers optimize regioselectivity during the synthesis of 2-Amino-3-(1,3-oxazol-4-yl)propanoic acid hydrochloride?
- Methodological Answer : Regioselectivity in heterocyclic coupling reactions (e.g., oxazole-containing amino acids) can be controlled using palladium-catalyzed cross-coupling or condensation reactions. For example, aza-Michael additions under mild acidic conditions (pH 4–6) with tert-butoxycarbonyl (Boc) protection of the amino group can minimize side reactions. Solvent choice (e.g., ethanol or methanol) and temperature control (25–40°C) further enhance regioselectivity .
- Key Data :
| Reaction Type | Yield (%) | Regioselectivity Ratio | Conditions |
|---|---|---|---|
| Aza-Michael | 98 | >20:1 | Ethanol, 30°C |
Q. What analytical techniques are critical for characterizing the purity and stereochemistry of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1730 cm⁻¹, NH at ~3026 cm⁻¹) .
- NMR : Use - and -NMR to resolve stereochemistry. For example, coupling constants () in -NMR distinguish axial vs. equatorial protons in heterocycles.
- Polarimetry : Measure specific rotation () to verify enantiomeric purity (e.g., = +15° for (S)-enantiomers) .
Advanced Research Questions
Q. How can researchers resolve enantiomers of 2-Amino-3-(1,3-oxazol-4-yl)propanoic acid hydrochloride for structure-activity studies?
- Methodological Answer : Chiral resolution via diastereomeric salt formation using (+)- or (-)-camphorsulfonic acid. Alternatively, employ chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak® IA column) with a mobile phase of hexane:isopropanol (90:10, 0.1% TFA). Monitor resolution using polarimetric detection .
- Case Study : A 95% enantiomeric excess (ee) was achieved for (S)-enantiomers using CSP-HPLC, critical for probing binding affinity in receptor studies .
Q. What strategies mitigate hydrolytic instability of the oxazole ring during biological assays?
- Methodological Answer : Stabilize the oxazole moiety by:
- pH Control : Maintain assay buffers at pH 7.0–7.4 to avoid acid-catalyzed hydrolysis.
- Co-solvents : Use DMSO (≤10%) or cyclodextrin inclusion complexes to shield the heterocycle.
- Structural Analogues : Replace the oxazole with a thiazole ring (electron-rich sulfur enhances stability) for comparative studies .
Q. How do electronic properties of the oxazole ring influence binding to glutamate receptors?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) paired with Hammett substituent constants () predicts binding interactions. For example:
- Electron-withdrawing groups (e.g., -NO) on oxazole reduce binding affinity by destabilizing hydrogen bonds.
- Experimental Validation : Radioligand displacement assays (IC values) correlate with computational predictions .
- Data Table :
| Substituent | IC (nM) | Receptor | |
|---|---|---|---|
| -H | 0 | 120 ± 15 | mGluR5 |
| -NO | +1.27 | >1000 | mGluR5 |
Contradictory Data Analysis
Q. How to reconcile conflicting reports on the antimicrobial activity of oxazole-containing amino acids?
- Methodological Answer : Discrepancies in MIC (Minimum Inhibitory Concentration) values often arise from:
- Strain Variability : Test against standardized strains (e.g., ATCC 25923 for S. aureus).
- Solubility Limits : Use dimethylacetamide (DMA) instead of DMSO for hydrophobic derivatives.
- Synergistic Effects : Co-administer with efflux pump inhibitors (e.g., PAβN) to enhance activity .
- Case Study : MIC values for 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid ranged from 64–128 µg/mL depending on solvent choice .
Synthetic Methodology
Q. What are scalable routes for synthesizing gram-scale quantities of this compound?
- Methodological Answer :
Step 1 : Condense ethyl oxazole-4-carboxylate with Z-protected serine methyl ester (yield: 85%).
Step 2 : Deprotect with HCl/dioxane (4M) to yield the hydrochloride salt.
Purification : Crystallize from ethanol:water (3:1) to achieve >99% purity (HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
